(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide
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Overview
Description
The compound “(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” is likely to be an organic compound containing functional groups such as an allyl group, a furan ring, a dichlorophenyl group, a methylene bridge, a hydrazine group, and a carbothioamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring and the dichlorophenyl group are aromatic systems, which could contribute to the compound’s stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Corrosion Inhibition
Hydrazine carbodithioic acid derivatives, which share structural similarities with the requested compound, have been studied for their corrosion inhibition properties. These compounds, including N'-(furan-2-ylmethylene)-hydrazine carbodithioic acid, have demonstrated effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The efficiency of these inhibitors increases with their concentration, and they act as mixed-type inhibitors, adhering to the surface of the metal through adsorption that follows the Langmuir isotherm model. Theoretical studies have correlated the electronic properties of these inhibitors with their experimental efficiencies, highlighting their potential as corrosion inhibitors (Khaled, 2006).
Synthesis of Novel Compounds
The synthesis of novel compounds, including 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and their derivatives, showcases the versatility of hydrazinecarbothioamide-based compounds in creating heterocyclic systems. These compounds serve as precursors for further reactions, leading to a variety of heterocyclic systems with potential applications in medicinal chemistry and materials science. Molecular modeling and spectral characterization provide insights into their structure and potential reactivity (Ramadan, 2019).
Catalysis
Nickel(II) complexes involving hydrazinecarbothioamide ligands have been synthesized and explored for their catalytic applications. These complexes facilitate the carbon-carbon coupling reactions, such as the coupling of aryl acetylenes with arylboronic acids. The catalytic activity, influenced by factors such as solvent, base, reaction temperature, and catalyst loading, underscores the potential of these complexes in synthetic organic chemistry (Prabhu & Lakshmipraba, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-5-3-10(16)8-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQWDGHIOIFSN-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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